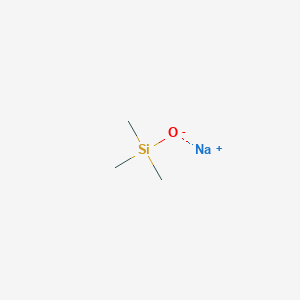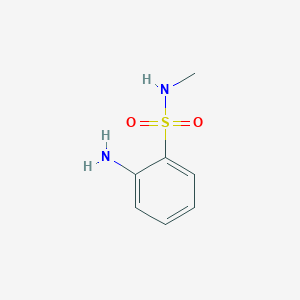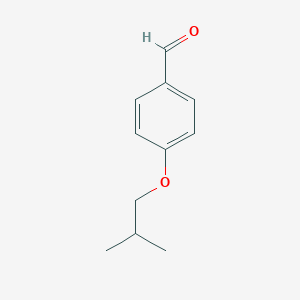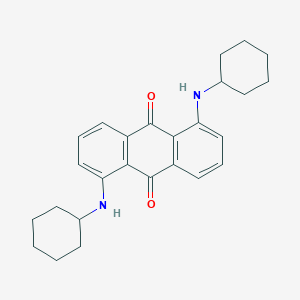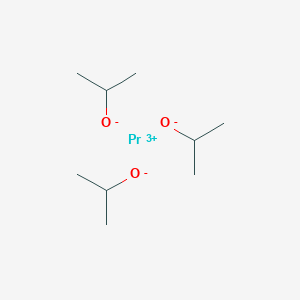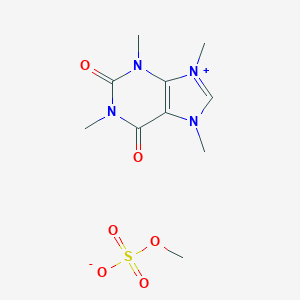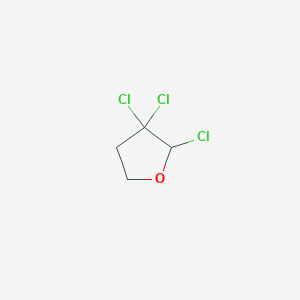
2,3,3-Trichlorotetrahydrofuran
Descripción general
Descripción
2,3,3-Trichlorotetrahydrofuran (TTHF) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a sweet, chloroform-like odor and is miscible with water, alcohols, and ethers. TTHF is an important reagent in organic synthesis and has a wide range of applications in the pharmaceutical, food, and chemical industries.
Aplicaciones Científicas De Investigación
Synthesis of 2,2,4-Trichlorobutanal : A study showed that Tetrahydrofuran can be converted into 2,2,4-trichlorobutanal using an isomerization process involving 2,3,3-trichlorotetrahydrofuran as an intermediate. This process utilized aluminum trichloride as a catalyst (Buyck, Menke, & Louagie, 2010).
Catalysed Quantitative Synthesis : Another study described the chlorination of Tetrahydrofuran in the presence of N,N-dimethyloctylamine and sulfuryl chloride, leading to the formation of this compound. The study also explored the equilibration of this compound with 2,2,4-trichlorobutanal (Buyck & Lepeleire, 2010).
(Chlorovinyl)cyclopropanation of Enol Ethers : 2,3,3-Trichlorodiazopropene, which can be prepared from this compound, is used for cyclopropanation reactions of a variety of alkenes (Meijere et al., 1991).
Synthesis of 2,3,5-Trisubstituted THF : This study demonstrated the stereocontrolled synthesis of 2,3,5-trisubstituted tetrahydrofurans using a two-step process that involved this compound (Grélaud, Desvergnes, & Landais, 2016).
Mecanismo De Acción
Target of Action
It’s known that chlorinated tetrahydrofurans are often used as intermediates in organic synthesis . They can participate in various chemical reactions, suggesting they may interact with a wide range of molecular targets.
Mode of Action
The mode of action of 2,3,3-Trichlorotetrahydrofuran involves its interaction with these molecular targets. For instance, it’s known that chlorinated tetrahydrofurans can undergo ring-scission . This process involves the breaking of the tetrahydrofuran ring, leading to the formation of new compounds. The exact nature of these interactions and the resulting changes would depend on the specific conditions and reactants present.
Result of Action
As an intermediate in organic synthesis, its primary role may be to react with other compounds to form new products . The specific effects would likely depend on the nature of these products and their interactions with cellular components.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, temperature, pH, and solvent conditions. For instance, the ring-scission of chlorinated tetrahydrofurans has been shown to proceed regioselectively and highly stereoselectively, which can be influenced by the precursor geometry .
Safety and Hazards
Propiedades
IUPAC Name |
2,3,3-trichlorooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O/c5-3-4(6,7)1-2-8-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMAAFQNIDDDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339183 | |
| Record name | 2,3,3-Trichlorotetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17557-41-4 | |
| Record name | 2,3,3-Trichlorotetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method for synthesizing 2,3,3-Trichlorotetrahydrofuran?
A: Research indicates that a highly effective method involves the catalyzed chlorination of Tetrahydrofuran. [, ] This reaction utilizes N,N-dimethyloctylamine as a catalyst and sulfuryl chloride as the chlorinating agent. [, ] The reaction proceeds in two stages, first forming trans-2,3-dichlorotetrahydrofuran, which then further reacts to yield this compound as the final product. [] This method boasts high yields, reaching completion in less than 22 hours. []
Q2: Can this compound be converted to other useful compounds?
A: Yes, this compound serves as a valuable precursor to various derivatives. For instance, it can be readily transformed into 2,2,4-Trichlorobutanal through isomerization. [] This reaction is effectively catalyzed by aluminum trichloride at elevated temperatures (100-140°C). [] Additionally, this compound can be converted to ω-substituted α,α-Dichloroaldehydes and their derivatives through reactions with formic acid or acetic acid. [, ] This process involves the formation of activated esters, which can then be further manipulated to yield the desired aldehydes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



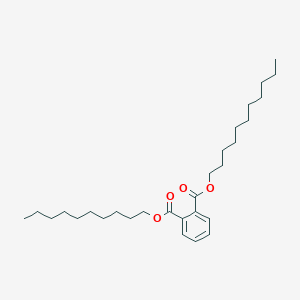

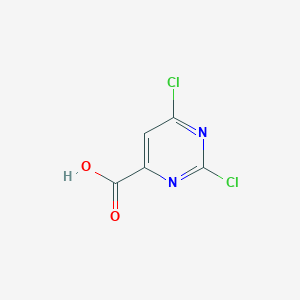
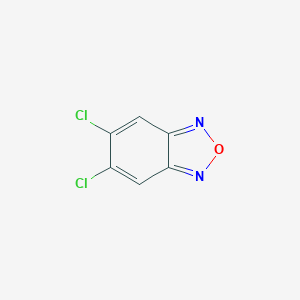
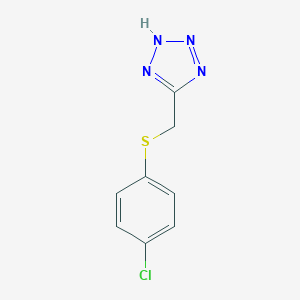
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
